2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

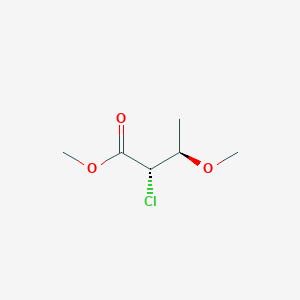

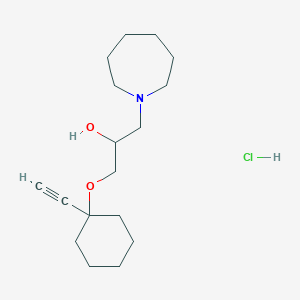

2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride is a derivative of benzimidazoles . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .

Synthesis Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . Historically, the first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . Microwave-assisted synthesis of 4-(1H-benzimidazol-2-yl)aniline was achieved by heating a mixture of p-aminobenzoic acid and PPA .Molecular Structure Analysis

The molecular structure of 2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride is characterized by a benzimidazole motif, which is a six-membered benzene fused to a five-membered imidazole moiety . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

Benzimidazoles have been extensively utilized as a drug scaffold in medicinal chemistry . The reaction showed tolerance toward aliphatic, heterocyclic aldehydes, and functional groups such as ester, nitro, and chloro on aromatic afforded the desired products in moderate yields .Wissenschaftliche Forschungsanwendungen

Chemical and Structural Variability

Research into compounds related to 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride has highlighted the fascinating variability in the chemistry and properties of benzimidazole derivatives. These compounds have been extensively studied for their diverse properties, including their ability to form complex compounds with various metals, showcasing significant biological and electrochemical activity. The review of past studies up to 2008 reveals potential areas for further investigation into analogues of these compounds, suggesting a promising avenue for the development of new pharmacophores (Boča, Jameson, & Linert, 2011).

Synthetic Approaches and Biological Interest

Benzazoles, including benzimidazole derivatives, are of particular interest in medicinal chemistry due to their broad range of biological activities. Synthetic chemists have developed new procedures to access these compounds, enhancing their therapeutic potential. The synthetic approaches to 2-guanidinobenzazoles, which include modifications and functionalization with aromatic, carbohydrate, and amino-acid moieties, have been extensively reviewed, highlighting their cytotoxic effects and potential as therapeutic agents (Rosales-Hernández et al., 2022).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, closely related to benzimidazoles, have been reviewed for their antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing. This research area offers a foundation for the synthesis of compounds with varied biological properties, pointing towards the potential of 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride and its analogues in cancer treatment (Iradyan et al., 2009).

DNA Interaction and Potential Applications

The interaction of benzimidazole derivatives with DNA has been explored through the study of Hoechst 33258, a compound known for its strong binding to the minor groove of DNA. This research sheds light on the potential of benzimidazole derivatives, including 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride, in developing new drugs based on their ability to interact with DNA, offering avenues for rational drug design (Issar & Kakkar, 2013).

Environmental Impact and Degradation

Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide insight into the environmental impact of benzimidazole derivatives. Although not directly related to 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride, this research highlights the importance of understanding the biodegradability and persistence of chemical compounds in the environment, suggesting the need for further studies on the environmental fate of benzimidazole derivatives (Haman et al., 2015).

Eigenschaften

IUPAC Name |

2-amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.2ClH/c12-8(11(15)16)5-6-14-7-13-9-3-1-2-4-10(9)14;;/h1-4,7-8H,5-6,12H2,(H,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRHTLLAKNDERJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)

![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)

![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)

![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)

![1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2917795.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)

![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)

![N-(3,4-dichlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2917806.png)